(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone
Description
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone features a pyrido[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, substituted at position 2 with a morpholino group and at position 8 with a pyridin-2-yl methanone moiety.
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-16(14-5-1-2-6-18-14)22-7-3-4-13-12-19-17(20-15(13)22)21-8-10-24-11-9-21/h1-2,5-6,12H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWWWLYZYCEZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=CC=CC=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the morpholine ring and the pyridin-2-yl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others, allowing for structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cell signaling pathways. Notably, it has been studied for its potential in treating various cancers by targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is often deregulated in tumor cells .
Scientific Research Applications
- Cancer Therapy :
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. This opens avenues for exploring its use in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. Key synthetic routes include:
- Reactions Involving Morpholine and Pyrimidine Precursors : These reactions are crucial for constructing the core structure.
- Optimization of Reaction Conditions : Parameters such as temperature, solvent choice, and reaction time play significant roles in maximizing yield and purity.
Example Synthesis Pathway
| Step | Description |
|---|---|
| 1 | Reaction of pyridine derivatives with morpholine to form intermediates. |
| 2 | Cyclization reactions to establish the pyrido-pyrimidine framework. |
| 3 | Final modifications to introduce the methanone group. |
Case Studies
- Inhibition of Kinase Activity :
-
Antimicrobial Testing :
- Another investigation evaluated various derivatives for their antimicrobial efficacy against gram-positive and gram-negative bacteria, revealing promising results that warrant further exploration in clinical settings.
Mechanism of Action
The mechanism of action of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
Pyrido[2,3-d]pyrimidine vs. Pyrido[4,3-d]pyrimidine
- Target Compound : Pyrido[2,3-d]pyrimidine core (nitrogen at positions 1, 3, and 8) with 6,7-dihydro-8(5H)-one configuration.
- Compounds 11a–d and 13a–d (): Pyrido[4,3-d]pyrimidine isomers (nitrogen at positions 1, 4, and 8) with thioxo (C=S) and aryl substituents. The thioxo group increases lipophilicity but reduces hydrogen-bonding capacity compared to the morpholino group in the target compound .
Substituent Analysis
Biological Activity
The compound (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound features a pyrido-pyrimidine core with a morpholino group and a pyridinyl substituent. This unique configuration suggests a diverse range of biological interactions.
Biological Activity Overview
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant antitumor and antimicrobial properties. The biological activities can be attributed to their ability to inhibit various kinases and other molecular targets relevant in cancer and infectious diseases.
- Kinase Inhibition : Similar compounds have shown to act as multikinase inhibitors, affecting pathways critical for tumor cell proliferation. For example, compounds like 7x have demonstrated apoptosis induction in tumor cells at concentrations as low as 30–100 nM .
- Antimicrobial Activity : The structural features of pyrido-pyrimidine derivatives suggest potential efficacy against bacterial and fungal pathogens through inhibition of specific enzymes or pathways .
Case Study 1: Antitumor Activity
A study investigating the cytotoxic effects of various pyrido[2,3-d]pyrimidines, including the target compound, revealed that these compounds significantly inhibited the growth of cancer cell lines such as K562 (chronic myeloid leukemia) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrido-pyrimidine core could enhance potency .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 7x | 30-100 | K562 |
| 7y | >200 | DU145 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related pyrido-pyrimidine derivatives. The results indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve inhibition of bacterial DNA synthesis .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cytotoxicity : Effective against various cancer cell lines.
- Selectivity : Favorable selectivity profiles compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
